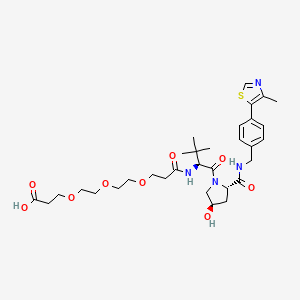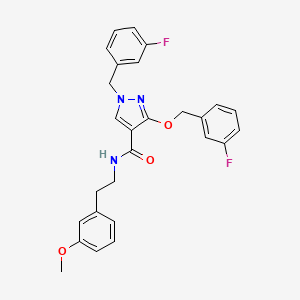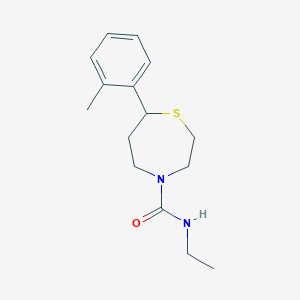![molecular formula C14H15N3O2 B2872570 N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide CAS No. 2411252-29-2](/img/structure/B2872570.png)
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a member of the oxirane family and has been shown to have promising properties in various scientific studies. In
Mécanisme D'action
The mechanism of action of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been suggested that this compound may modulate the activity of certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been reported to enhance the activity of certain drugs, including anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. In addition, further studies are needed to investigate the potential of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, more research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Méthodes De Synthèse
The synthesis of N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide involves the reaction of 1-methyl-3-(phenylmethyl)-1H-pyrazol-5-amine with epichlorohydrin in the presence of a base. The resulting compound is then treated with aqueous ammonia to obtain the final product. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its ability to modulate the immune system and to enhance the activity of certain drugs.
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-8-7-11(16-17)13(10-5-3-2-4-6-10)15-14(18)12-9-19-12/h2-8,12-13H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRDFHCWMJLMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)

amine](/img/structure/B2872493.png)
![3-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2872494.png)

![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide](/img/structure/B2872498.png)



![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2872503.png)

